
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including cell survival, neuroprotection, and modulation of neurotransmitter release. BD-1063 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and pharmacology.
Wirkmechanismus
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound binds to the receptor and prevents its activation, which leads to a downstream inhibition of various cellular pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, it has been shown to reduce the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels and transporters, which may have implications for its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the sigma-1 receptor, which allows for more precise investigations into the role of this receptor in different physiological processes. However, one limitation of this compound is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its use in certain experimental models where higher doses are required.
Zukünftige Richtungen
There are several future directions for research on 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and the sigma-1 receptor. One area of interest is the potential therapeutic applications of sigma-1 receptor antagonists in various diseases, such as neurodegenerative diseases and cancer. Another area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic efficacy. Finally, there is a need for further investigations into the downstream effects of sigma-1 receptor inhibition, which may provide insights into the mechanisms underlying its therapeutic potential.
Synthesemethoden
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 8-bromo-1,4-benzodioxine with cyanomethyl magnesium bromide, which produces 8-bromo-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine. This compound is then treated with ethyl chloroformate to produce 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid ethyl ester. Finally, this compound is converted to this compound through a reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has also been studied for its potential applications in pain management, addiction, and depression.
Eigenschaften
IUPAC Name |
5-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-16(4-3-15)13(17)9-7-10(14)12-11(8-9)18-5-6-19-12/h7-8H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYIQGPGDRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
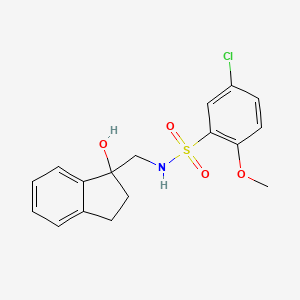
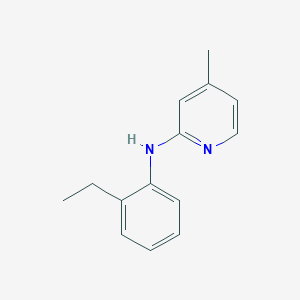
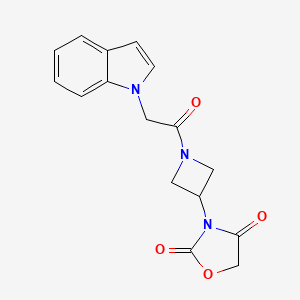
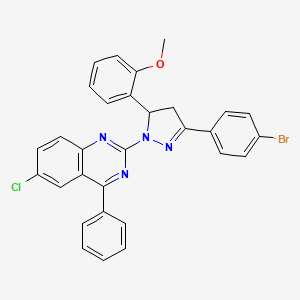
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)


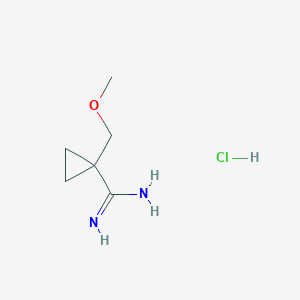


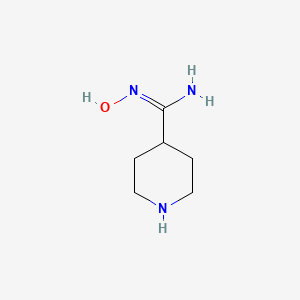

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)